molecular formula C9H10F3N3O3 B2856263 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid CAS No. 2155856-05-4

2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid

Cat. No. B2856263
CAS RN: 2155856-05-4
M. Wt: 265.192
InChI Key: SXRQVUVAQSHJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid involves the inhibition of certain enzymes. Specifically, this compound has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). Inhibition of these enzymes has been linked to the treatment of various diseases, making 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid a promising candidate for drug development.
Biochemical and Physiological Effects:
2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to possess antiviral activity, making it a potential candidate for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been found to possess antiviral activity, making it a potential candidate for the development of antiviral drugs.
One of the limitations of using 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, this compound has been found to possess cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid. One potential direction is the development of antiviral drugs based on this compound. Another potential direction is the development of drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid involves the reaction of 2-amino-3-chloropyridine with ethyl glyoxylate to form 2-ethoxycarbonyl-3-chloropyridine. The resulting compound is then reacted with azetidine to form 2-(Azetidin-3-yl)pyridine-3-carboxylic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form 2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid.

Scientific Research Applications

2-(Azetidin-3-yl)pyrimidin-4-ol trifluoroacetic acid has been found to have potential applications in drug development. It has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound has been found to possess antiviral activity, making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

2-(azetidin-3-yl)-1H-pyrimidin-6-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.C2HF3O2/c11-6-1-2-9-7(10-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,9,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRQVUVAQSHJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=CC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-yl)pyrimidin-4-ol 2,2,2-trifluoroacetate

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